(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid is a synthetic compound with significant relevance in medicinal chemistry and biochemistry. This compound, also known by its synonyms such as Fmoc-L-DfAbu-OH, is characterized by its unique molecular structure and properties that make it suitable for various scientific applications. Its molecular formula is , and it has a molecular weight of approximately 361.34 g/mol .
This compound belongs to the class of amino acids, specifically modified amino acids. It features a fluorinated side chain which enhances its biochemical properties, making it an important building block in peptide synthesis and drug development . The compound is classified under the CAS number 467442-21-3, indicating its recognition in chemical databases for research and industrial use.
The synthesis of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid typically involves several key steps:
These methods highlight the compound's complexity and the precision required in its synthesis.
The molecular structure of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid can be represented as follows:
Key structural features include:
The predicted boiling point is around 561.8 ± 50 °C, with a density of approximately 1.335 ± 0.06 g/cm³ .
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid participates in various chemical reactions typical for amino acids:
These reactions are crucial for synthesizing complex peptides used in drug discovery.
The mechanism of action for (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid primarily relates to its role as a building block in peptide synthesis. Upon incorporation into peptides, it can influence:
The precise mechanisms depend on the specific peptides formed and their interactions within biological systems.
The physical properties of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid include:
These properties are essential for determining its behavior in various solvents during chemical reactions.
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid finds applications in several scientific fields:
This compound exemplifies how modifications to amino acids can lead to significant advancements in drug discovery and development.
The incorporation of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid (hereafter Fmoc-L-DfAbu-OH) into peptide chains relies critically on robust N-α-Fmoc protection. This sterically shielded carbamate group prevents unwanted side reactions during peptide elongation while enabling mild base-mediated deprotection (typically 20% piperidine in DMF) [1] [8]. The synthesis initiates with the reaction of 4,4-difluoro-(S)-2-aminobutanoic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a tertiary amine base (e.g., triethylamine) at 0–4°C. Rigorous solvent selection is paramount: Dichloromethane (DCM) facilitates initial kinetic control by minimizing hydrolysis, while dimethylformamide (DMF) is employed for higher solubility during scale-up [3]. The reaction progress is monitored via reverse-phase HPLC until completion (>99% conversion), followed by precipitation in ice-cold water and lyophilization to yield a white crystalline solid. This method achieves ≥99% purity (HPLC assay) with the Fmoc group intact, as confirmed by ¹H-NMR (δ 7.75–7.25 ppm, fluorenyl aromatic protons) and LC-MS ([M-H]⁻ at m/z 360) [4] [8].
Table 1: Solvent Systems for Fmoc Protection
Solvent | Role | Reaction Kinetics | Yield Impact |
---|---|---|---|
Dichloromethane | Initial dissolution/coupling | Fast at low temperature | ~85% |
DMF | High-concentration synthesis | Moderate, room temp | ~92% |
THF/Water (9:1) | Recrystallization | N/A | Purity ≥99% |
Achieving enantiomeric purity (>99% ee) in Fmoc-L-DfAbu-OH hinges on resolving the chiral center at C2 during precursor synthesis. The 4,4-difluoro-butyric acid backbone introduces significant steric and electronic challenges due to the electronegative fluorine atoms, which can epimerize the α-carbon under basic conditions. To mitigate racemization, synthetic routes employ asymmetric hydrogenation of N-acyl dehydroamino acid derivatives using Ru-BINAP catalysts or chiral auxiliary methods (e.g., Evans oxazolidinones) [5]. The stereochemistry is validated via polarimetry ([α]₂₅D = +4.5° in DMF) and chiral HPLC (Chiralpak IC column, hexane:IPA 80:20), confirming retention of the (S)-configuration. Comparative studies with the (R)-enantiomer (VC13719785) reveal distinct retention times, proving enantiomeric separation [3] [5]. The fluorine atoms’ strong inductive effects necessitate strict pH control (pH 8–9) during Fmoc attachment to prevent α-proton abstraction and subsequent racemization [4].
Efficient incorporation of Fmoc-L-DfAbu-OH into peptide chains requires coupling reagents that minimize epimerization and maximize yield. Phosphonium- and uranium-based reagents outperform carbodiimides due to superior activation kinetics. Benchmark studies show:
Critical factors include solvent choice (DMF or NMP) and reagent stoichiometry (1.5–3× excess). The geminal difluoromethylene group in Fmoc-L-DfAbu-OH reduces nucleophilicity, necessitating longer activation times versus non-fluorinated analogs [3] [8].
Fmoc-L-DfAbu-OH supports orthogonal deprotection strategies in multi-step peptide synthesis. The Fmoc group is cleaved with piperidine (20% in DMF), leaving acid-labile side-chain protections (e.g., t-butyl esters) intact. For peptides requiring selective modification, photolabile groups (e.g., Nvoc) or acid-sensitive protections (t-Boc) enable sequential deprotection [3]. Key advantages include:
Table 2: Orthogonal Deprotection Performance
Deprotection Method | Conditions | Fmoc-L-DfAbu-OH Stability | Residual Byproducts |
---|---|---|---|
Piperidine | 20% in DMF, 2 × 5 min | Stable | <0.1% Dibenzofulvene |
TFA | 95%, 2h | Side-chain cleavage | Resin degradation |
Photolysis (365 nm) | Nvoc group, 1h | Stable | None detected |
Notably, the difluorobutyrine residue exhibits exceptional stability under these conditions, enabling synthesis of complex fluorinated peptides like hepatitis C protease inhibitors [3].
Appendix: Compound Data and Vendor Specifications
Table 3: Vendor Specifications for Fmoc-L-DfAbu-OH
Vendor | Catalog # | Purity | Price (USD) | SKU Size |
---|---|---|---|---|
Chem-Impex | CI19649-25MG | ≥99% | $139.80 | 25 mg |
TRC | F532450 | Analytical | $70.00 | 5 mg |
AK Scientific | 4405AH | ≥98% | $489.00 | 100 mg |
Alchem Pharmtech | Y-24892 | 98% | Inquire | 1 g–100 g |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9